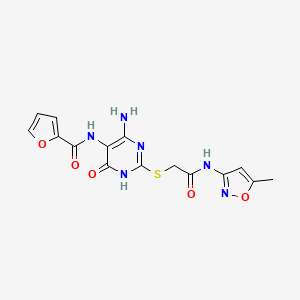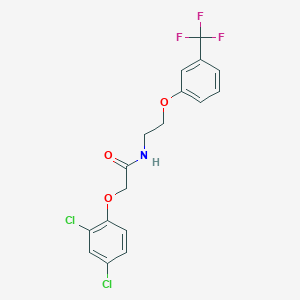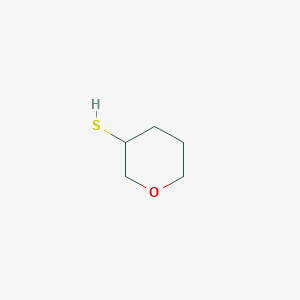
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide” is a chemical compound that belongs to the class of thiophene-2-carboxamide derivatives . These compounds have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of thiophene-2-carboxamide derivatives involves a one-step method by condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds . Another method involves three successive direct lithiations and a bromination reaction starting from thiophene . This is a four-step protocol starting from thiophene with an overall yield of 47% .Molecular Structure Analysis
The molecular structure of “N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide” is characterized by the presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, lithiation, and bromination . These reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .Applications De Recherche Scientifique
1. Medicinal Chemistry Applications
β-Secretase (BACE1) Inhibitors Synthesis : A study by Edraki et al. (2015) synthesized a series of carboxamide derivatives as BACE1 inhibitors, demonstrating the potential of such compounds in Alzheimer's disease research. The study highlights the use of a Ugi-multicomponent reaction for synthesis, emphasizing the flexibility and utility of carboxamide derivatives in drug development.
Antibacterial and Antifungal Properties : Research by Mabkhot et al. (2017) synthesized thiophene-containing compounds that exhibited significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents.
Antimicrobial Activity of Thiophene Derivatives : Another study by Cakmak et al. (2022) synthesized and tested thiophene derivatives for antimicrobial activity, further supporting the role of such compounds in antimicrobial drug development.
2. Material Science Applications
Nonlinear Optical Limiting : Anandan et al. (2018) explored the use of thiophene dyes for enhanced nonlinear optical limiting, demonstrating their utility in photonic and optoelectronic devices. The study Anandan et al. (2018) highlights the potential of thiophene derivatives in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications.
Fluorescence Probes : The fluorescence properties of N-(2-(N’,N’-diethylamino)ethyl)perylene-3,4-dicarboximide and its derivatives were reported by Huang & Tam‐Chang (2010). These compounds can be used as fluorescent probes for changes in temperature and solvent polarity, indicating their potential in various analytical and diagnostic applications.
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities . These compounds often target key proteins or enzymes in the microbial or cancer cells, disrupting their normal functions and leading to cell death.
Mode of Action
It’s known that many indole derivatives interact with their targets by forming covalent bonds, disrupting the normal function of the target proteins or enzymes . This disruption can lead to a variety of effects, depending on the specific target and the type of cell.
Biochemical Pathways
Indole derivatives often affect multiple pathways, including those involved in cell growth, replication, and metabolism . The disruption of these pathways can lead to cell death, particularly in rapidly dividing cells such as cancer cells or microbes.
Pharmacokinetics
The properties of similar compounds suggest that they are likely to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Propriétés
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2OS2/c22-15-9-7-14(8-10-15)19-20(16-4-1-2-5-17(16)24-19)27-13-11-23-21(25)18-6-3-12-26-18/h1-10,12,24H,11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZYFYNVUNRPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,7S)-N-(1-Cyanocyclobutyl)-N,1,5,7-tetramethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2988045.png)

![1'-(2-(4-Chlorophenyl)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2988048.png)


![6-Cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988054.png)

![(4,4-Difluorocyclohexyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2988057.png)
![3-(2-Methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2988060.png)


![Methyl 3-[({[3,3'-bithiophene]-5-yl}methyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2988065.png)
![Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate](/img/structure/B2988066.png)
